![molecular formula C19H22N2OS2 B2856065 2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 923221-71-0](/img/structure/B2856065.png)
2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones. Compounds in this class have been studied for their potential biological activities . The presence of the thieno[3,2-d]pyrimidin-4(3H)-one core suggests that it might exhibit similar properties or activities.
Molecular Structure Analysis
The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidin-4(3H)-one core, with additional functional groups attached at specific positions. These include a 2,5-dimethylbenzylthio group and an isobutyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thieno[3,2-d]pyrimidin-4(3H)-ones are known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds within the thieno[3,2-d]pyrimidin-4(3H)-one family are of interest due to their unique structural features and potential reactivity. For instance, research by Davoodnia et al. (2009) focused on the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation to synthesize thieno[2,3-d]pyrimidines. This process likely involves intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, showcasing the compound's role in forming diverse thieno[2,3-d]pyrimidine derivatives (Davoodnia et al., 2009).
Pharmacological Activities
Certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their pharmacological activities, such as analgesic and anti-inflammatory properties. Alagarsamy et al. (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, finding significant activity in some compounds compared to reference standards (Alagarsamy et al., 2007).
Antimicrobial and Antioxidant Potential
Saundane et al. (2012) explored the synthesis of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines, which exhibited promising antioxidant and antimicrobial activities. This research highlights the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing new antimicrobial and antioxidant agents (Saundane et al., 2012).
Innovative Synthetic Methods
Shi et al. (2018) reported a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, showcasing an efficient and environmentally friendly method to create this class of compounds. This method emphasizes the importance of step economy and reduced environmental impact in chemical synthesis (Shi et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
The compound interacts with the cytochrome bd oxidase (Cyt-bd) in the Mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . The compound inhibits Cyt-bd, leading to ATP depletion .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition leads to ATP depletion, which disrupts the bacterium’s energy production and growth .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It disrupts the bacterium’s energy production and growth by depleting ATP . This can potentially lead to the death of the bacterium and the resolution of the tuberculosis infection .
Future Directions
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-12(2)10-21-18(22)17-16(7-8-23-17)20-19(21)24-11-15-9-13(3)5-6-14(15)4/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPMBRKEAFGKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one |
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